2-Iodo-5-methylpyridin-3-ol
Overview
Description
2-Iodo-5-methylpyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and a hydroxyl group on the pyridine ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 5-methylpyridin-3-ol using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom with other functional groups.
Major Products Formed
Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed.
Oxidized Derivatives: Oxidation reactions can yield ketones or aldehydes.
Scientific Research Applications
2-Iodo-5-methylpyridin-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylpyridin-3-ol depends on its specific application. In chemical reactions, the iodine atom and hydroxyl group play crucial roles in facilitating various transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used . In biological systems, it may interact with specific enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Iodo-5-methoxypyridin-3-ol
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
- 3-Iodo-5-nitropyridin-4-ol
- 3-Iodo-5-methyl-pyridin-2-ylamine
Uniqueness
2-Iodo-5-methylpyridin-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-iodo-5-methylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKPVYFTVDMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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